3-Chloro-4-methoxyphenol
Overview
Description
3-Chloro-4-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 . It has an average mass of 158.582 Da and a monoisotopic mass of 158.013458 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a chlorine atom and a methoxy group attached . The InChI code for this compound is 1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.280±0.06 g/cm3 . It has a melting point of 51 °C and a boiling point of 148-150 °C under a pressure of 14 Torr . The compound is solid at room temperature .Scientific Research Applications
1. Thermochemical and Spectroscopic Analysis
Methoxyphenols, including variants like 3-Chloro-4-methoxyphenol, are essential in studying antioxidants and biologically active molecules due to their ability to form strong hydrogen bonds. A study by Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical analyses of methoxyphenols. The research revealed vital data on the thermochemical properties of these compounds, contributing significantly to understanding their behavior in different environments (Varfolomeev et al., 2010).
2. Chemical Reactions and Cluster Complexes
Jeynes et al. (1994) explored the reactions between 4-methoxyphenol and Ru3(CO)12, leading to the formation of complex cluster compounds. This research provides insights into the chemical behavior of methoxyphenols in reactions with other compounds, highlighting their potential in synthesizing new materials (Jeynes et al., 1994).
3. Photoelectrocatalytic Degradation
Lu Yuan-ye (2009) conducted a study on the photoelectrocatalytic degradation of 2-chloro-4-methoxyphenol. This research is crucial in understanding the environmental impact and degradation process of such compounds in water, contributing to environmental chemistry and pollution control (Lu Yuan-ye, 2009).
4. Photochemical Lumiketone-Type Rearrangement
Kakiuchi et al. (1991) examined the photochemical lumiketone-type rearrangement of 3-methoxyphenol. This study provides valuable insights into the photochemical behavior of methoxyphenols, which can be crucial for understanding their stability and reactions under light exposure (Kakiuchi et al., 1991).
5. Synthesis and Structural Analysis
Knuutinen et al. (1988) focused on synthesizing chlorinated 4-Methoxyphenols, modeling metabolites of chlorophenolic compounds. This research contributes to the field of synthetic chemistry, providing methodologies and structural analysis of these compounds (Knuutinen et al., 1988).
Safety and Hazards
3-Chloro-4-methoxyphenol is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Mechanism of Action
Target of Action
It is known that phenolic compounds, such as 3-chloro-4-methoxyphenol, often interact with proteins and enzymes, potentially altering their function .
Mode of Action
Phenolic compounds are known to interact with biological molecules through hydrogen bonding and hydrophobic interactions . This can lead to changes in the structure and function of these molecules, potentially altering cellular processes .
Biochemical Pathways
It is known that phenolic compounds can influence a variety of biochemical pathways, often through their interactions with proteins and enzymes . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context .
Pharmacokinetics
Phenolic compounds are generally well-absorbed and can be widely distributed throughout the body . They are typically metabolized by the liver and excreted in the urine .
Result of Action
Phenolic compounds can have a variety of effects at the molecular and cellular level, often as a result of their interactions with proteins and enzymes . These effects can include changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals can influence the compound’s solubility and stability . Additionally, factors such as pH and temperature can affect the compound’s reactivity and its interactions with biological molecules .
Properties
IUPAC Name |
3-chloro-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUDPAQOAABPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517614 | |
Record name | 3-Chloro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18093-12-4 | |
Record name | 3-Chloro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions 3-chloro-4-methoxyphenol (4) as a minor product in the photosubstitution reaction of 2-chloro-4-nitroanisole. What is the significance of studying this minor product in the context of the research?
A1: While this compound is formed in a lower yield compared to the other products, its presence provides valuable insights into the reaction mechanism of nucleophilic aromatic photosubstitution. [] The formation of all three products under the same reaction conditions suggests that multiple reaction pathways are possible from the excited triplet state of the starting material. Analyzing the activation energy for the formation of this compound alongside the other products helps researchers understand the factors influencing regioselectivity in this type of reaction. This information contributes to a broader understanding of how substituent effects and reaction conditions govern the outcome of nucleophilic aromatic photosubstitutions.
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